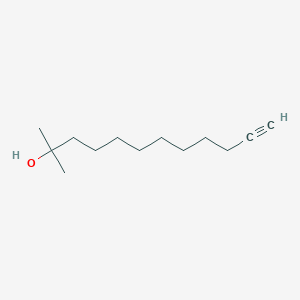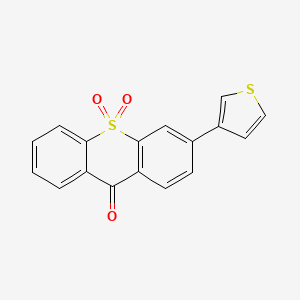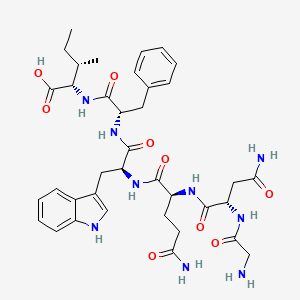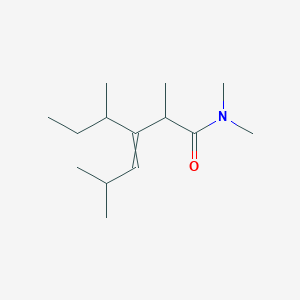
2-Methyldodec-11-YN-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyldodec-11-YN-2-OL is an organic compound characterized by the presence of a hydroxyl group (-OH) and an alkyne group (-C≡C-) on a twelve-carbon chain. This compound is notable for its unique structure, which combines both an alcohol and an alkyne functional group, making it a versatile molecule in organic synthesis and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyldodec-11-YN-2-OL typically involves the alkylation of propargyl alcohol with a suitable alkyl halide under basic conditions. One common method includes the use of sodium hydride (NaH) as a base to deprotonate the propargyl alcohol, followed by the addition of an alkyl halide to form the desired product. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as copper(I) iodide (CuI) can enhance the reaction efficiency and selectivity. The process is optimized to minimize waste and reduce production costs, making it feasible for large-scale manufacturing.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyldodec-11-YN-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogen gas (H2) with Pd/C or Lindlar’s catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of ethers, esters, or other substituted derivatives.
Applications De Recherche Scientifique
2-Methyldodec-11-YN-2-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving alcohols and alkynes.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals, fragrances, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Methyldodec-11-YN-2-OL involves its interaction with various molecular targets through its hydroxyl and alkyne groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the alkyne group can participate in cycloaddition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodec-11-yn-1-ol: Similar structure but lacks the methyl group at the second carbon.
2-Methylbut-3-yn-2-ol: Shorter carbon chain but contains both hydroxyl and alkyne groups.
Tetradec-11-en-1-ol: Contains an alkene group instead of an alkyne.
Uniqueness
2-Methyldodec-11-YN-2-OL is unique due to the presence of both a hydroxyl and an alkyne group on a twelve-carbon chain, which provides it with distinct reactivity and versatility in various chemical reactions and applications.
Propriétés
Numéro CAS |
832726-67-7 |
|---|---|
Formule moléculaire |
C13H24O |
Poids moléculaire |
196.33 g/mol |
Nom IUPAC |
2-methyldodec-11-yn-2-ol |
InChI |
InChI=1S/C13H24O/c1-4-5-6-7-8-9-10-11-12-13(2,3)14/h1,14H,5-12H2,2-3H3 |
Clé InChI |
DPRVPGBLOBJWKD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCCCCCCCC#C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[11-(Trichlorosilyl)undecanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14197026.png)
![2,5-Diamino-4-phenylthieno[2,3-b]pyridine-3,6-dicarbonitrile](/img/structure/B14197028.png)

![5-[(Isoquinolin-1-yl)methanesulfonyl]-1,2,4-thiadiazol-3-amine](/img/structure/B14197048.png)


![2-[(Diphenylmethylidene)amino]-2-methylpent-4-enamide](/img/structure/B14197052.png)


![Quinoline, 6-nitro-2-[[4-[4-(trifluoromethyl)phenyl]-1-piperidinyl]methyl]-](/img/structure/B14197065.png)

![3-[(E)-{[4-(Acetyloxy)-3-methoxyphenyl]methylidene}amino]benzoic acid](/img/structure/B14197081.png)
![4-{5-[2-(4-Methoxyphenyl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B14197086.png)

